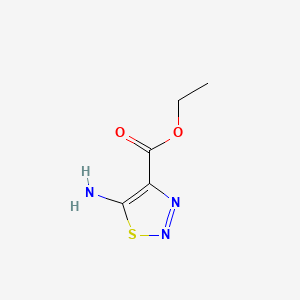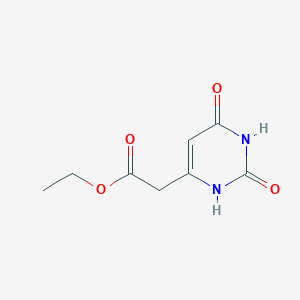
3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of morpholine. Morpholine is a common moiety in various pharmaceuticals and agrochemicals . It’s an organic amine that contains both amine and ether functional groups .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, there are general methods for synthesizing morpholine derivatives. For instance, morpholine derivatives can be prepared by reacting morpholine with ethyl chloroacetate in the presence of triethylamine as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For instance, the compound’s molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area can be computed .Applications De Recherche Scientifique
Radical Scavenging Properties
3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine and its derivatives have been studied for their potential as hydroxyl radical scavengers. In research, these compounds have shown promise in protecting astroglial glutamate transporters from radical inhibition, potentially useful in treating acute CNS diseases by lowering excitotoxic glutamate levels (Cauquil-Caubère & Kamenka, 1998).
Crystal Structure Analysis
The crystal structure of similar compounds, like 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, has been analyzed, providing insights into the molecular conformation and hydrogen bonding interactions. This kind of structural analysis is crucial for understanding the compound's interaction mechanisms (Franklin et al., 2011).
Neurokinin-1 Receptor Antagonism
Another derivative, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, acts as a potent neurokinin-1 receptor antagonist. This compound has demonstrated effectiveness in pre-clinical tests for conditions like emesis and depression (Harrison et al., 2001).
Heterocyclic Synthesis
Research has also been conducted on the synthesis of new heterocyclic systems using derivatives of 3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine. These findings are significant for developing new compounds with potential pharmacological applications (Sirakanyan et al., 2018).
Anti-Fatigue Effects
Certain benzamide derivatives, synthesized from reactions involving similar compounds, have shown anti-fatigue effects in animal models. This research has implications for developing new treatments for fatigue-related conditions (Wu et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c14-12-11(9-3-1-2-4-10(9)18-12)13(16)15-5-7-17-8-6-15/h1-8,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOCBGXBEVGCMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366300 |
Source


|
| Record name | (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
554405-87-7 |
Source


|
| Record name | (2-Amino-4,5,6,7-tetrahydrobenzo[b]thien-3-yl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554405-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(2-Naphthyloxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363780.png)






![(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1363804.png)

![2-Chloro-4-methoxybenzo[d]thiazole](/img/structure/B1363808.png)

![3-[4-[2-(2-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363815.png)
![3-[4-[2-(4-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363817.png)
![3-[4-[2-(2-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363818.png)